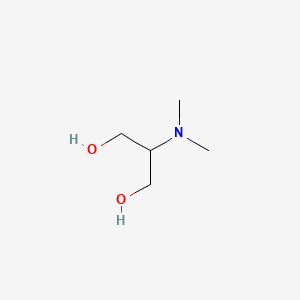

2-(Dimethylamino)propane-1,3-diol

Vue d'ensemble

Description

“2-(Dimethylamino)propane-1,3-diol” is a chemical compound with the molecular formula C5H13NO2 . It is also known as "1,2-Propanediol, 3-(dimethylamino)-" .

Synthesis Analysis

The synthesis of “2-(Dimethylamino)propane-1,3-diol” involves a two-step strategy. Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized. First, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates. These intermediates were then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .Molecular Structure Analysis

The molecular structure of “2-(Dimethylamino)propane-1,3-diol” is represented by the InChI code:1S/C5H13NO2/c1-6(2)5(3-7)4-8/h5,7-8H,3-4H2,1-2H3 .

Applications De Recherche Scientifique

1. Synthesis of Aliphatic Cyclic Carbonate Monomers Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy . This approach provides direct access to functional biodegradable polymers and impacts the development of next-generation materials for biomedical and environmentally friendly products .

Preparation of Synthetic Cationic Lipid

The compound was used in the preparation of synthetic cationic lipid, N - [1- (2,3-dioleyloxy)propyl- N,N,N -trimethylammonium chloride (DOTMA), used in DNA-transfection protocol .

Synthesis of Cationic Surfactant Intermediates

The target products, 3- (dimethylamino)propane-1,2-di-dodecylcarbamate (2a) and 3- (dimethylamino)propane-1,2-di-tetradecylcarbamate (2b) were synthesized by 1-dimethylamino-2,3-propanediol and alkyl isocyanates with triethylamine as catalyst .

Safety and Hazards

The safety data sheet for “2-(Dimethylamino)propane-1,3-diol” indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid contact with skin and eyes, and to use personal protective equipment .

Mécanisme D'action

Target of Action

It is known to be used in industrial and scientific research .

Mode of Action

It’s known that the compound can react with a diverse set of electrophiles to result in functional diol intermediates .

Biochemical Pathways

It has been used in the synthesis of functional cyclic carbonate monomers through a two-step strategy .

Pharmacokinetics

Its storage temperature is recommended to be between 2-8°c , which may suggest its stability and potential bioavailability.

Result of Action

It has been used in the synthesis of functional cyclic carbonate monomers , suggesting its potential utility in polymer chemistry.

Action Environment

It is recommended to be stored in a dry environment at a temperature between 2-8°c , indicating that temperature and humidity may affect its stability.

Propriétés

IUPAC Name |

2-(dimethylamino)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-6(2)5(3-7)4-8/h5,7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUACAHUDGBWTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434787 | |

| Record name | 2-(Dimethylamino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)propane-1,3-diol | |

CAS RN |

78531-45-0 | |

| Record name | 2-(Dimethylamino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of poly(2-dimethylaminotrimethylene carbonate) (PDMATC) as described in the research?

A1: The research highlights the successful synthesis of PDMATC, a water-soluble polycarbonate, using 2-(Dimethylamino)propane-1,3-diol as a starting material []. This is significant because traditional ring-opening polymerization of the cyclic carbonate monomer, 2-dimethylaminotrimethylene carbonate (DMATC), with typical catalysts like Sn(Oct)2 was unsuccessful. The researchers discovered that using the enzyme Novozym-435 as a catalyst enabled the polymerization of DMATC, leading to the formation of PDMATC. This biocatalytic approach offers a potentially greener and more controlled method for synthesizing this type of water-soluble polycarbonate.

Q2: What are the potential advantages of PDMATC having 2-(Dimethylamino)propane-1,3-diol incorporated into its structure?

A2: While the research primarily focuses on the synthesis of PDMATC, the incorporation of 2-(Dimethylamino)propane-1,3-diol likely contributes to the polymer's water solubility. The presence of tertiary amine groups within the polymer structure can interact with water molecules through hydrogen bonding, enhancing its solubility. Furthermore, the research indicates that PDMATC exhibits low cytotoxicity and good degradability []. These characteristics make PDMATC a promising candidate for various biomedical applications where biocompatibility and controlled degradation are essential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1336363.png)

![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)

![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)

![Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate](/img/structure/B1336397.png)